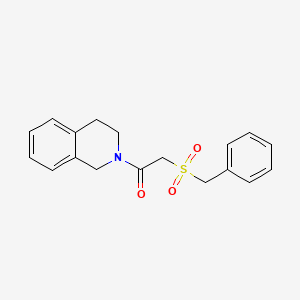
2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical entity that features a dihydroisoquinoline moiety linked to a benzylsulfonyl group. This structure is indicative of a molecule that could possess interesting biological activity, given the presence of the dihydroisoquinoline, which is a common feature in molecules with pharmacological properties, and the sulfonyl group, which is often seen in enzyme inhibitors.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds has been explored in various studies. For instance, the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives involves a two-step oxidation process, where arylsulfinic acids are used as nucleophiles in a Michael addition reaction with electrochemically generated p-benzoquinone, leading to the formation of 2-(arylsulfonyl) benzene-1,4-diols . Although the exact synthesis of this compound is not detailed, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with dihydroisoquinoline and sulfonyl groups has been studied using various techniques. For example, crystal structure studies of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid revealed how the dihydroisoquinoline moiety binds in a hydrophobic pocket, with the sulfonamide group providing a twist to the molecule . This information could be relevant when considering the molecular interactions and binding conformations of this compound.
Chemical Reactions Analysis
The reactivity of sulfonyl-containing compounds can be quite diverse. For instance, the reaction of 2-methyl-8-methanesulfonyloxyquinoline with 3,5-di(tert-butyl)-1,2-benzoquinone leads to the formation of a sulfonyloxyquinolinotropolone, which is stabilized by a strong intramolecular hydrogen bond . This suggests that the sulfonyl group in this compound could also participate in similar intramolecular interactions or could be reactive towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl and dihydroisoquinoline compounds are influenced by their functional groups. For example, the presence of the sulfonyl group can increase the acidity of adjacent NH groups, which can affect the selectivity and potency of the molecule as an enzyme inhibitor, as seen in the case of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline . The benzylsulfonyl group in the compound of interest could similarly impact its physical properties, such as solubility and chemical reactivity, as well as its biological activity.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEOOQMDBUTZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


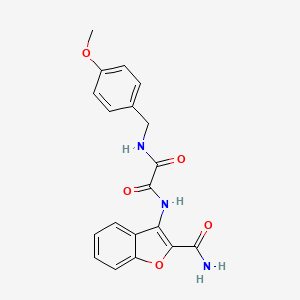
![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)
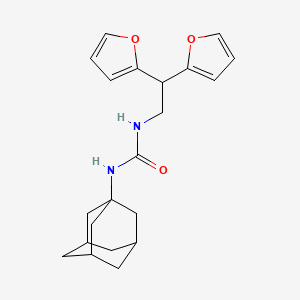
![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)

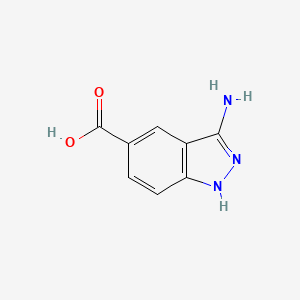
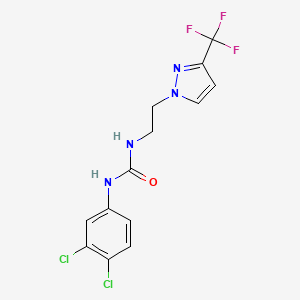
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)
![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)

